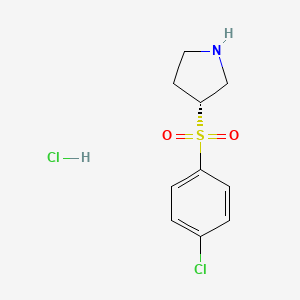

(R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride

Übersicht

Beschreibung

(R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride, also known as CSPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonyl-containing compounds, which have been shown to exhibit a wide range of biological activities. CSPH is a highly potent and selective inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH), which is involved in the regulation of endocannabinoid signaling in the body.

Wissenschaftliche Forschungsanwendungen

Stereoselective Behavior in Cardiovascular Applications

(R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride exhibits stereoselective behavior, particularly significant in cardiovascular applications. It is a blocker of cardiovascular L-type calcium channels, binding to the diltiazem site. This compound shows different functional, electrophysiological, and binding properties for its enantiomers, important for cardiac stereoselectivity and vascular stereospecificity (Carosati et al., 2009).

Synthesis of Pyrrolidine Derivatives

The compound plays a role in the synthesis of various pyrrolidine derivatives. For example, acid-catalyzed reactions involving this compound with phenols lead to the formation of new 1-(arylsulfonyl)pyrrolidines, highlighting its utility in synthesizing pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017).

Application in Radical Reactions

This compound is also significant in radical reactions for synthesizing sulfonated tetrahydropyridine derivatives. It can generate sulfonated pyrrolidine when reacting with terminal alkynes, demonstrating its versatility in organic synthesis (An & Wu, 2017).

Molecular Docking Studies

Molecular docking studies of pyrrolidine derivatives, including those derived from (R)-3-((4-Chlorophenyl)sulfonyl)pyrrolidine hydrochloride, have shown potential in developing thrombin inhibitors. These studies are crucial in drug discovery, particularly for antithrombotic agents (Ayan et al., 2013).

Eigenschaften

IUPAC Name |

(3R)-3-(4-chlorophenyl)sulfonylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLAJKQLHYULKK-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1S(=O)(=O)C2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2354858.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2354863.png)

![N-benzyl-N-(4-isopropylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2354867.png)

![2-Chloro-1-[2-[1-hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2354872.png)

![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)benzonitrile](/img/structure/B2354878.png)

![N-(2,5-dimethylphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2354881.png)